molecular formula C12H7ClN2 B8352843 4-(2-Chloropyridin-4-yl)-benzonitrile

4-(2-Chloropyridin-4-yl)-benzonitrile

Cat. No. B8352843
M. Wt: 214.65 g/mol
InChI Key: FSFBKUALHOBUSM-UHFFFAOYSA-N
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Patent
US09018363B2

Procedure details

2-Chloro-4-iodopyridine (1.6 mmol), 4-cyanophenyl boronic acid (2.5 mmol), 2 M potassium carbonate (3.3 mmol), tetrakis(triphenyphosphine)palladium(0) (0.01 mmol) and dioxane (8 mL) were combined in a vial and heated by microwave for 10 min at 150° C. The crystallized product was filtered and subsequently dried in vacuo to yield 250 mg of 4-(2-chloropyridin-4-yl)-benzonitrile as yellow needles. 1H NMR (400 MHz, CDCl3) δ 8.52 (d, J=5.1 Hz, 1H), 7.81 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.2 Hz, 2H), 7.55 (m, 1H), 7.43 (dd, J=5.2, 1.4 Hz, 1H); EIMS 214 m/z (M+).
Quantity
1.6 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step Two
Quantity
3.3 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis(triphenyphosphine)palladium(0)
Quantity
0.01 mmol
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.[C:9]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)#[N:10].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[C:6]([C:14]2[CH:15]=[CH:16][C:11]([C:9]#[N:10])=[CH:12][CH:13]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.6 mmol
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Step Two
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
3.3 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
tetrakis(triphenyphosphine)palladium(0)
Quantity
0.01 mmol
Type
reactant
Smiles
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystallized product was filtered
CUSTOM
Type
CUSTOM
Details
subsequently dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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